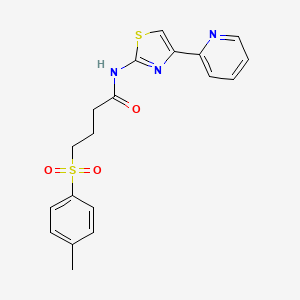

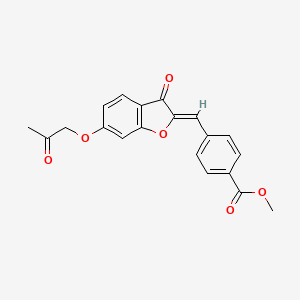

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” is a compound that has been synthesized and studied for its pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

Synthesis Analysis

The synthesis of similar compounds, such as “2-Aminothiazoles”, has been explored . The C-2 position of the thiazole can accommodate a range of lipophilic substitutions, while both the C-4 position and the thiazole core are sensitive to change .

Chemical Reactions Analysis

A series of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzene-sulfonamides were synthesized and screened for their cytotoxic activity against human breast cancer cell line (MCF-7) .

科学的研究の応用

Cytotoxic and Radiosensitizing Agents

- Summary of Application: A series of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamides were synthesized and screened for their cytotoxic activity against the human breast cancer cell line (MCF-7). These compounds displayed significant activity against MCF-7 when compared to doxorubicin, which was used as a reference drug .

- Methods of Application: The compounds were synthesized and then screened for their cytotoxic activity against the MCF-7 cell line. The synergistic effect of Gamma radiation for the most active derivatives was also studied .

- Results or Outcomes: Compounds 6, 7, 9, 10, 11, and 14 displayed significant activity against MCF-7. The IC50 values of the most active derivatives 7, 9, and 11 markedly decreased to 11.9 μM, 11.7 μM, and 11.6 μM, respectively, when combined with Gamma radiation .

Anti-Fibrosis Activity

- Summary of Application: A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

- Methods of Application: The compounds were synthesized and then evaluated for their anti-fibrotic activities in vitro. The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results or Outcomes: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

JmjC Histone Demethylase Inhibitors

- Summary of Application: N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives were discovered and optimized, guided by structure-based design, to give 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, a series of potent JmjC histone demethylase inhibitors .

- Methods of Application: The compounds were synthesized and their inhibitory activity against JmjC histone demethylases was evaluated. The optimization of these compounds was guided by structure-based design .

- Results or Outcomes: The optimized compounds showed potent inhibitory activity against JmjC histone demethylases .

Inhibitors of JmjC Histone Demethylases

- Summary of Application: N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives were discovered and optimized, guided by structure-based design, to give 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, a series of potent JmjC histone demethylase inhibitors .

- Methods of Application: The compounds were synthesized and their inhibitory activity against JmjC histone demethylases was evaluated. The optimization of these compounds was guided by structure-based design .

- Results or Outcomes: The optimized compounds showed potent inhibitory activity against JmjC histone demethylases .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-14-7-9-15(10-8-14)27(24,25)12-4-6-18(23)22-19-21-17(13-26-19)16-5-2-3-11-20-16/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEMFXCQWAFIPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2669353.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2669356.png)

![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B2669358.png)

![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)

![5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2669368.png)

![N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2669369.png)

![3-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-1-ol](/img/structure/B2669372.png)